

# Fomivirsen: A Technical Guide to the First FDA-Approved Antisense Oligonucleotide Therapeutic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vitravene*

Cat. No.: *B10832266*

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## Introduction

Fomivirsen, marketed under the trade name **Vitravene**, holds a significant place in the history of nucleic acid therapeutics as the first antisense oligonucleotide (ASO) to receive approval from the U.S. Food and Drug Administration (FDA) in 1998.<sup>[1]</sup> Developed for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, Fomivirsen demonstrated the therapeutic potential of antisense technology.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the core structural and functional aspects of Fomivirsen, including its chemical composition, mechanism of action, quantitative data, and detailed experimental protocols relevant to its characterization.

## Core Structure and Chemical Composition

Fomivirsen is a 21-base synthetic phosphorothioate oligodeoxynucleotide.<sup>[1][3]</sup> Its specific sequence is designed to be complementary to a critical messenger RNA (mRNA) sequence within the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).<sup>[2][4]</sup>

Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'<sup>[1][3]</sup>

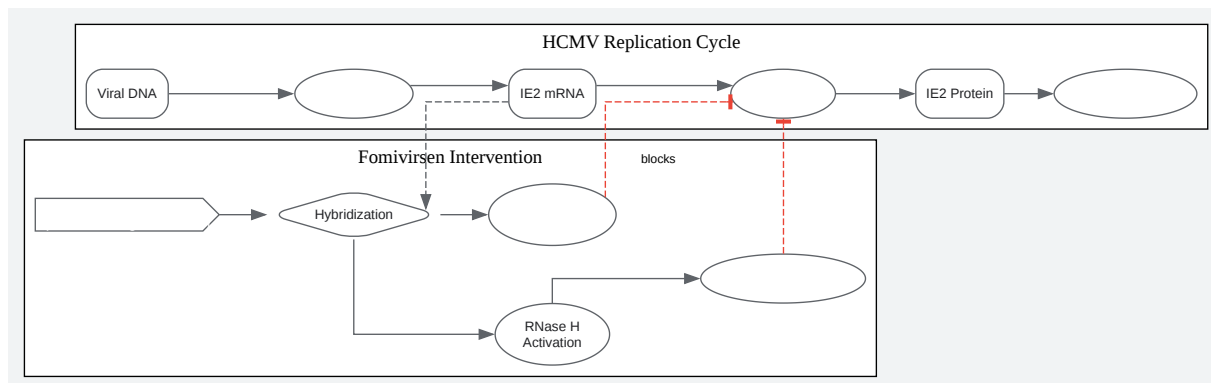
The key chemical modification in Fomivirsen is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, creating a phosphorothioate linkage.<sup>[5]</sup> This

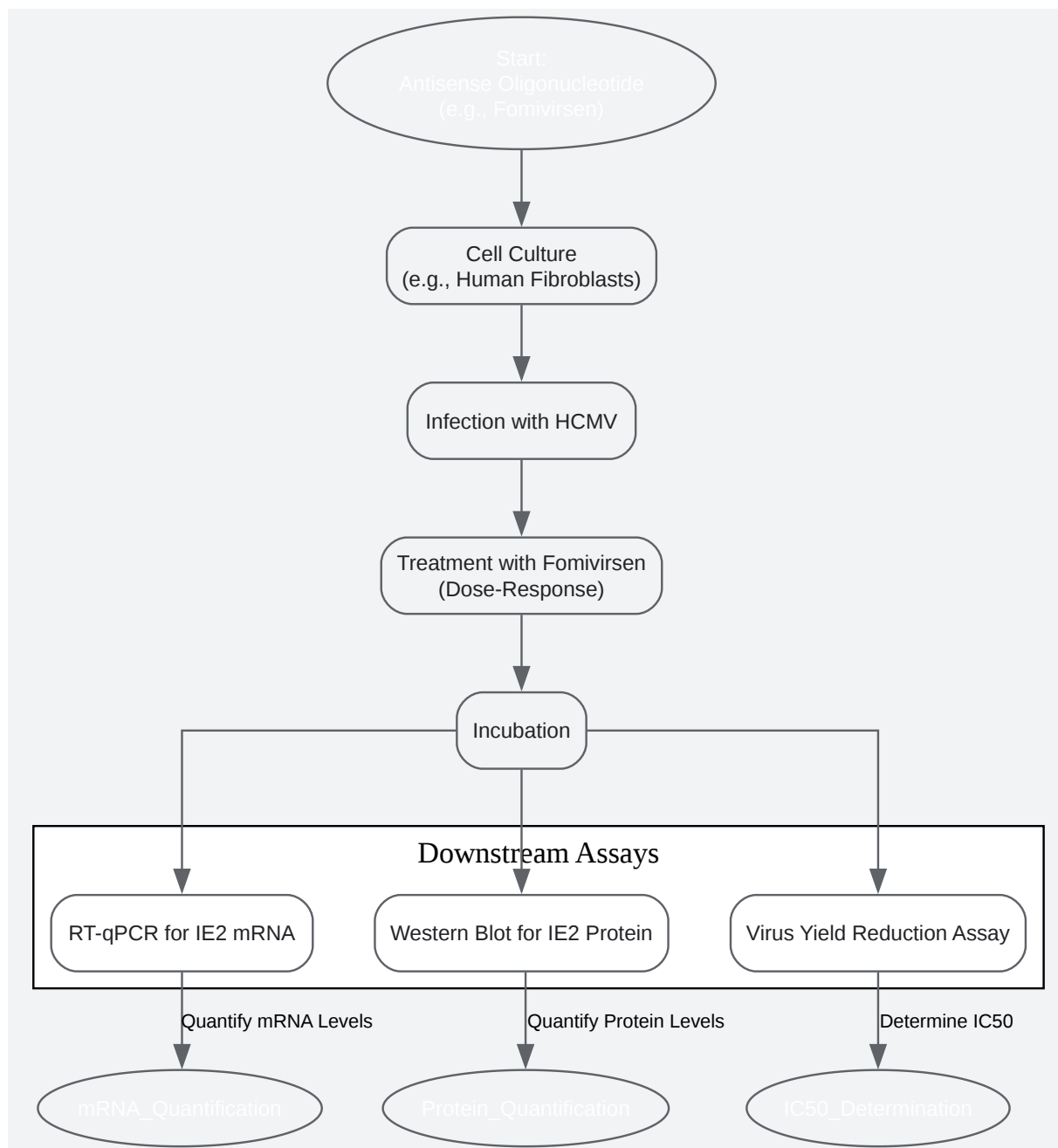
modification is crucial for its therapeutic efficacy, as it confers resistance to degradation by cellular nucleases, thereby increasing its stability and half-life within the eye.[3][5]

Property	Description	Reference
Drug Name	Fomivirsen (Vitravene)	[1]
Chemical Class	Antisense Oligonucleotide	[2]
Sequence	5'-GCG TTT GCT CTT CTT CTT GCG-3'	[1][3]
Length	21 nucleotides	[1][3]
Backbone Chemistry	Phosphorothioate	[3][5]
Molecular Formula	C204H263N63O114P20S20	[6]
Molecular Weight	6682.40 g/mol	[6]
Target	mRNA of the major immediate-early region 2 (IE2) of HCMV	[2][4]
Mechanism of Action	Inhibition of viral protein synthesis via an antisense mechanism	[2][7]

## Mechanism of Action

Fomivirsen operates through a sequence-specific antisense mechanism to inhibit the replication of HCMV.[2][7] The oligonucleotide binds to the complementary sequence on the mRNA transcribed from the UL123 gene, which encodes the IE2 protein.[3] This binding event prevents the translation of the IE2 protein, which is a key regulator of viral gene expression and is essential for the production of infectious CMV particles.[2] The formation of the Fomivirsen-mRNA duplex can lead to the degradation of the target mRNA by RNase H, an endogenous enzyme that recognizes RNA:DNA hybrids.





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Address: 3281 E Guasti Rd

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